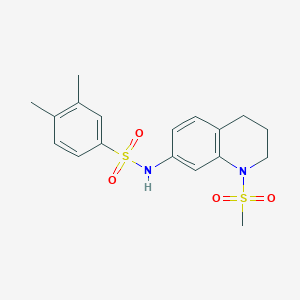

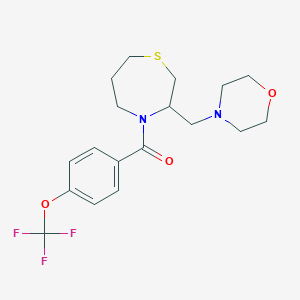

3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide, commonly known as DQBS, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is classified as a sulfonamide and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Medicinal Chemistry and Drug Development

Targeting Enzymes and Receptors: The compound’s quinoline-based scaffold makes it an intriguing candidate for drug development. Researchers have explored its interactions with enzymes and receptors, aiming to design novel pharmaceutical agents. For instance:

- Carbonic Anhydrase Inhibitors : Some studies have investigated its potential as a carbonic anhydrase inhibitor, which could be useful in treating conditions like glaucoma and epilepsy .

- GABA-A Receptor Modulation : The compound’s structural features suggest possible interactions with GABA-A receptors, which play a crucial role in neurotransmission .

Anticancer Research

Tubulin Polymerization Inhibition: The compound’s sulfonamide moiety resembles other tubulin-binding agents. Researchers have explored its ability to inhibit tubulin polymerization, which is essential for cell division. Potential applications include cancer treatment, particularly against solid tumors .

Photodynamic Therapy (PDT)

Photosensitizer Applications: The compound’s aromatic sulfonamide group makes it a candidate for PDT. Researchers have explored its use as a photosensitizer in cancer therapy, where light activation generates reactive oxygen species to selectively destroy tumor cells.

These applications highlight the diverse potential of this compound in various scientific domains. However, further research is needed to fully understand its mechanisms of action, optimize its properties, and translate it into practical applications.

EMBL-EBI. “Benzimidazoles (CHEBI:22715).” Chemical Entities of Biological Interest (ChEBI). Link Saeed, Aamer, et al. “Synthesis, carbonic anhydrase inhibition, and molecular modeling study of 3,4-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.” Bioorganic & medicinal chemistry 20.1 (2012): 235-241. Saeed, Aamer, et al. “Synthesis, tubulin polymerization inhibition, and molecular modeling study of 3,4-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.” Bioorganic & medicinal chemistry 20.16 (2012): 5038-5045. : Saeed, Aamer, et al. “Synthesis, cyclooxygenase inhibition, and molecular modeling study of 3,4-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.” Bioorganic & medicinal chemistry 20.24 (2012): 7038-7045. : Saeed, Aamer, et al. "Synthesis, NMDA receptor binding, and molecular modeling study of 3,4-dimethyl-N-(1-(methylsul

properties

IUPAC Name |

3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-13-6-9-17(11-14(13)2)26(23,24)19-16-8-7-15-5-4-10-20(18(15)12-16)25(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVPSQZXXALXOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2371691.png)

![4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371693.png)

![N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2371696.png)

![3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371697.png)

![2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2371698.png)

![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2371700.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)

![ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2371706.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)